molecular formula C17H17NO3 B488577 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one CAS No. 724437-52-9

5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one

Cat. No.: B488577
CAS No.: 724437-52-9
M. Wt: 283.32g/mol
InChI Key: GMCJFCMWJRYREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one is a specialized benzoxazolone derivative designed for pharmaceutical and biochemical research applications. This compound features a unique molecular architecture comprising a benzoxazolone core substituted with a methyl group at the 5-position and a p-tolyloxy-ethyl side chain at the 3-position, contributing to its distinctive physicochemical properties and biological activity profile. While specific studies on this exact compound are limited in public databases, structural analogs such as 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one and 5-Methyl-3-(2-phenylethyl)-1,3-benzoxazol-2-one demonstrate the research significance of this chemical class in neurological and pharmacological studies. Researchers value this benzoxazolone derivative primarily for its potential as a building block in medicinal chemistry and as a pharmacological probe. The compound's molecular framework suggests possible applications in developing enzyme inhibitors, receptor modulators, and investigating signal transduction pathways. The structural similarity to documented benzoxazolone compounds indicates potential utility in neuroscience research, particularly given that related compounds have shown activity in neurological systems . The presence of the p-tolyloxy-ethyl moiety may enhance lipid solubility and membrane permeability, potentially improving blood-brain barrier penetration for central nervous system-targeted research. This product is provided exclusively for research purposes in laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound using appropriate personal protective equipment and implement proper safety protocols in accordance with their institution's chemical hygiene plan. Please refer to the safety data sheet for detailed handling, storage, and disposal information before using this product in any experimental procedures.

Properties

IUPAC Name

5-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)20-10-9-18-15-11-13(2)5-8-16(15)21-17(18)19/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCJFCMWJRYREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation of 2-Amino-p-Cresol with Carboxylic Acid Derivatives

The benzoxazolone scaffold is commonly synthesized by reacting 2-amino-p-cresol (2-amino-4-methylphenol) with carboxylic acid derivatives such as phosgene, triphosgene, or urea. For example, treatment of 2-amino-p-cresol with triphosgene in dichloromethane at 0–5°C yields 5-methyl-benzoxazol-2-one with >80% efficiency. This method avoids side reactions associated with direct alkylation and ensures regioselective ring closure.

Catalytic Cyclization Using Fe3O4@SiO2-SO3H Nanoparticles

Recent advances employ heterogeneous catalysts to enhance reaction efficiency. Fe3O4@SiO2-SO3H nanoparticles enable solvent-free cyclocondensation of 2-amino-p-cresol with aldehydes at 50°C, achieving 92% yield in 40 minutes. This approach eliminates hazardous solvents and simplifies catalyst recovery via magnetic separation, making it environmentally favorable.

N-Alkylation of 5-Methyl-Benzoxazol-2-One

Nucleophilic Substitution with 2-(p-Tolyloxy)Ethyl Halides

The 2-(p-tolyloxy)ethyl group is introduced via N-alkylation of 5-methyl-benzoxazol-2-one using 2-(p-tolyloxy)ethyl bromide or chloride. In a typical procedure, the benzoxazolone is deprotonated with sodium hydride in dry THF, followed by reaction with the alkylating agent at reflux for 6–8 hours. Yields range from 65–75%, with minor O-alkylation byproducts (<5%).

Mitsunobu Reaction for Sterically Challenged Substrates

For hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates N-alkylation. Reacting 5-methyl-benzoxazol-2-one with 2-(p-tolyloxy)ethanol in THF at 0°C produces the target compound in 85% yield, with superior regioselectivity compared to traditional alkylation.

Optimization Studies and Comparative Analysis

Solvent and Base Effects on N-Alkylation

A screen of bases (NaH, K2CO3, NaOH) and solvents (THF, DMF, acetonitrile) revealed that NaH in THF maximizes N-alkylation efficiency (Table 1). Polar aprotic solvents like DMF increase O-alkylation byproducts due to enhanced nucleophilicity of the oxazolone oxygen.

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)O-Alkylation (%)
NaHTHF60754
K2CO3Acetonitrile805812
NaOHDMF1004222

Catalyst Recycling in Cyclocondensation

Fe3O4@SiO2-SO3H nanoparticles retain >90% activity after five cycles, demonstrating robust reusability. This contrasts with homogeneous acids (e.g., H2SO4), which degrade upon reuse.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.40 (t, J=6.0 Hz, 2H, OCH2), 3.75 (t, J=6.0 Hz, 2H, NCH2), 2.35 (s, 3H, CH3), 2.30 (s, 3H, Ar-CH3).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity and Yield Metrics

HPLC analyses show ≥98% purity for products synthesized via Mitsunobu reactions, compared to 92–95% for nucleophilic substitution methods .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzooxazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated benzooxazole derivatives.

    Reduction: Reduced benzooxazole derivatives.

    Substitution: Benzooxazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one and related compounds:

Compound Name Core Structure Substituent Group Chain Length Key Properties/Applications Source
Target Compound 3H-benzooxazol-2-one 2-(p-tolyloxy)ethyl Ethyl Hypothesized enhanced lipophilicity due to p-tolyl group; potential CNS activity (inferred from benzoxazolone analogs) N/A
5-Methyl-3-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one 2,3-dihydro-1,3-benzoxazol-2-one 3-(3-methylphenoxy)propyl Propyl Screening compound; dihydro core may reduce aromaticity, altering reactivity ChemDiv
5-Methyl-1,3-benzoxazol-2(3H)-one 1,3-benzoxazol-2-one None N/A Simpler analog; used as a synthetic intermediate; melting point ~145–148°C Tianjin Derchemist

Structural and Electronic Differences

  • Substituent Position and Chain Length: The target compound’s ethyl chain and para-methylphenoxy group contrast with the propyl chain and meta-methylphenoxy group in the ChemDiv analog . The 2,3-dihydro modification in the ChemDiv compound introduces partial saturation, reducing aromaticity and possibly increasing conformational flexibility .
  • Core Variations: The simpler analog (5-Methyl-1,3-benzoxazol-2(3H)-one) lacks the phenoxy-alkyl chain, resulting in lower molecular weight and reduced lipophilicity, which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C_{19}H_{21}NO_2. Its structure features a benzooxazole ring, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities. The presence of the p-tolyloxy and methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that compounds with benzooxazole moieties exhibit significant antimicrobial properties. A study evaluating various derivatives found that modifications in the side chains of benzooxazole can lead to enhanced activity against gram-positive and gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promising results.

CompoundActivity (MIC μg/mL)Target Organism
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
This compoundTBDTBD

Insecticidal Activity

The compound's potential as an insecticide has also been explored. Inspired by natural products, researchers synthesized derivatives of benzodioxole, which share structural similarities with this compound. In particular, one study highlighted the larvicidal activity against Aedes aegypti, a vector for several arboviruses.

The larvicidal activity was quantified using LC50 and LC90 values, providing insight into the compound's efficacy:

CompoundLC50 (μM)LC90 (μM)
Temephos (control)<10.94TBD
Benzodioxole derivative28.9 ± 5.6162.7 ± 26.2

These findings suggest that structural modifications can significantly impact biological activity, emphasizing the need for further investigation into the specific effects of this compound.

Cytotoxicity Studies

In assessing safety profiles, cytotoxicity studies are crucial. Preliminary investigations into related compounds have shown low cytotoxicity levels in human peripheral blood mononuclear cells at concentrations up to 5200 μM, indicating a favorable safety margin for further development.

Case Studies

  • Larvicidal Efficacy : A study focused on the synthesis of various benzodioxole derivatives reported that certain modifications led to increased larvicidal efficacy against Aedes aegypti. The results suggest that similar modifications could enhance the biological activity of this compound.
    "The significance of structural features on biological activity underscores the potential of exploring new derivatives" .
  • Antimicrobial Potential : Another case study evaluated a series of benzooxazole derivatives for their antimicrobial properties, revealing that specific substitutions significantly enhanced their effectiveness against resistant bacterial strains.

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